Journal Name:Polymer Chemistry
Journal ISSN:1759-9954
IF:5.364
Journal Website:http://pubs.rsc.org/en/journals/journalissues/py
Year of Origin:2010
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:556
Publishing Cycle:Monthly
OA or Not:Not
Melt memory in propene–pentene isotactic copolymers: the case of defects hosted in the crystals†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01086D
The memory of the crystalline state in the melt of propene–pentene isotactic copolymers (iPPC5) has been analyzed. Samples with pentene concentrations varying from 0.5 to 12.4 mol% have been prepared with a highly stereoselective metallocene catalyst. Pentene comonomeric units are largely included in the crystals of the polymorphic forms of isotactic polypropylene (iPP) and the relative amount of included comonomer increases with increasing pentene concentration, inducing crystallization of the trigonal δ form of iPP when the pentene content exceeds about 9–10 mol%. Self-nucleation experiments have demonstrated that high concentrations of pentene units produce a remarkable melt-memory that persists up to temperatures much higher than the melting temperature. The width of Domain II, where self-nucleation occurs, and the difference between the temperature of the beginning of the homogeneous melt, where the melt-memory is erased, and the melting temperature increase with increasing pentene concentration. These data indicate that a remarkable melt-memory of iPP crystals exists not only for the known cases of copolymers of iPP with noncrystallizable comonomers but also when comonomers are largely included in the crystals. Crystallization from a heterogeneous melt containing self-nuclei favors crystallization of the γ form, whereas crystallization from a homogeneous melt favors crystallization of the α form. For a high pentene concentration of 12.4 mol%, the trigonal δ form crystallizes from the homogeneous melt, whereas a small amount of the α form crystallizes from the heterogeneous melt when self-nucleation occurs and no trace of the γ form is observed.
Detail
Chemical recycling of CO2-based polycarbonates to sulfur-containing polymers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00802A
The chemical recycling of CO2-based polycarbonates synthesized from mono-substituted epoxides, such as poly(propylene carbonate) (PPC), is constrained by the formation of thermally stable five-membered cyclic carbonates. Here, we propose a unique one-pot/one-step method for the quantitative chemical recycling of PPC to sulfur-containing polymers using COS as the “sulfur source”. The process involves several steps facilitated by commercially available organic bases. Firstly, PPC is degraded to a cyclic carbonate, followed by decarboxylation to produce propylene oxide (PO). Next, cyclic (thio)carbonate is generated through the coupling reaction of PO and COS, followed by decarboxylation to propylene sulfide. Finally, the ring-opening polymerization of propylene sulfide yields sulfur-containing polymers. The resultant polymers possess tunable thioether (72–100%) and thiocarbonate linkages upon varying the catalyst and reaction conditions. Notably, the approach is also feasible for poly(ether carbonate)s. The work provides a “polymer A to polymer B” strategy for the upcycling of PPC to sulfur-containing polymers.
Detail
Contents list
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90008A
The first page of this article is displayed as the abstract.
Detail
Front cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90007C
A graphical abstract is available for this content
Detail
Poly(hexamethylene biguanide) hydrochloride (PHMB)-based materials: synthesis, modification, properties, determination, and application
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01148H
As one of the major derivatives of biguanides, poly(hexamethylene biguanide) hydrochloride (PHMB) is a well-known commercially available polycationic antiseptic and disinfectant. PHMB is the hydrochloride salt of an amino polymer composed of an average of 12–16 biguanide groups separated by hydrophobic hexamethylene segments in the main chain. As a result, PHMB combines the advantageous characteristics of the biguanide group and polymeric polyelectrolyte. Currently, PHMB is regarded as a versatile biguanide-containing cationic polyelectrolyte, thus having a wide range of application prospects such as photoelectrical devices, gene delivery, clean coloration, CO2 capture, and uranium recovery, as well as the well-accepted antimicrobial behavior. More interestingly, PHMB exhibits a remarkable ability to overcome charge screening limitations caused by inorganic salts when used for flocculating wastewater. Even though PHMB has been extensively reviewed in terms of its antimicrobial/antiviral activity and clinical applications over the past few decades, a comprehensive review on the synthesis, modification strategies, quantitative determination, and applications of PHMB in recent years is still lacking. Herein, we for the first time present a timely review to give a panoramic view of PHMB covering these aspects. The review article presented here may shed light on a more rational exploration of PHMB-based materials for various applications.
Detail
Back cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90012J
A graphical abstract is available for this content
Detail
Confinement of folding motifs within central blocks improves single chain polymer nanoparticle folding†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01166F
Folding polymers into well-defined structures in solution is a critical step towards fully synthetic protein mimics. Peptide motifs such as diphenylalanine (FF) provide a versatile and thermally reversible way to guide the collapse of polymer chains in water, but there have been relatively few studies exploring their use to direct the folding of ‘single chain polymer nanoparticles’ (SCNPs) to date. Using a recently developed automated synthesis of multiblock peptide–DMA copolymers, we probe the effect that the peptide position and density as well as the overall size of the polymer has on SCNP folding, as measured by GPC and DOSY-NMR. We show that by controlling the position of the peptide within the polymer it is possible to form well-defined SCNPs, with levels of compaction close to globular proteins at relatively low levels of the folding motif. The tunability offered by both the sequence of the peptide and its position within the polymer makes these an excellent class of folding motifs for preparing water soluble and biocompatible SCNPs.
Detail
Contents list
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90153J
The first page of this article is displayed as the abstract.
Detail
The use of a sulfonium-based photoacid generator in thiol–ene photopolymers for the controlled activation of transesterification through chemical amplification†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01106B
Chemical amplification consists of a cascade of reactions ranging from the photogeneration of an acidic compound to a change in the physical properties of a polymer. In our latest study, we envisaged that this route could be exploited for the on-demand release of –OH groups, with the aim of controlling the rate of bond exchange reactions in dynamic photopolymer networks. Following in the footsteps of our recent efforts, we herein propose a thiol–ene system comprising a sulfonium-based photoacid generator: upon UV-activation, the so-formed super acid cleaves dangling tert-butoxycarbonyl units present in the polymer chains, thus liberating hydroxy groups for the subsequent thermo-activated transesterification. We provide a comprehensive characterisation of the kinetics of the t-BOC deprotection step under different conditions of irradiation and thermal treatments. This laid the foundation for the analysis of the viscoelastic reflow of the examined systems, which we investigated and elaborated analytically. In particular, we combined a double Maxwell viscoelastic model with an Arrhenius–Rouse model to describe the stress relaxation kinetics of the examined systems, which has been rarely reported in vitrimers. We conclude that it is possible to implement a photo-latent onium salt to control the rate of stress relaxation and bond exchange in thiol–ene photopolymers. These efforts may contribute to rejuvenating the interest in chemical amplification by lending it the new guise of a powerful tool to control the macroscopic reflow of vitrimers.
Detail
Front cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY90152A
A graphical abstract is available for this content
Detail
Back cover
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D4PY90003K
A graphical abstract is available for this content
Detail
Synthesis of cRGD peptide cluster-decorated NIR-fluorescent PISA-RAFT nanoparticles targeting integrin expressing cells†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01176C
Surface chemistry has a critical influence on the behavior of nanoparticles in biological media. Moreover, the presence, number, location and organization of surface ligands are important parameters for their selective interaction with cells. In this study, we explored the synthesis of “hairy” polymer nanoparticles presenting a cRGD peptide cluster ligand precisely located at the polymer α-chain-end of the hairs. These polymer nanoparticles were prepared by polymerization-induced self-assembly mediated by the RAFT process (PISA-RAFT) thanks to the synthesis of an original RAFT control agent functionalized with a cRGD tetravalent peptide cluster. Optimization of the PISA-RAFT synthesis led to 50–60 nm spherical hairy nanoparticles that incorporated in their hydrophobic core a crosslinker for stability and near-infrared fluorophores for optical bioimaging. Finally, cRGDcluster-decorated Cy5.5-fluorescent nanoparticles were prepared and both confocal microscopy and flow cytometry demonstrated their ability to selectively recognize cells over-expressing at their membrane integrins that are the natural protein receptor of cRGD ligands.
Detail
Ligand pre-inserted α-diimine palladium catalysts and mechanism studies in olefin polymerization†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01011B
Since the pioneering works of Brookhart and co-workers, extensive research efforts have been directed towards the development of high-performance late-transition-metal-based olefin polymerization catalysts. In this contribution, we designed α-diimine ligands bearing an allyl group and the ligand pre-inserted palladium catalysts Pd1-ACN and Pd2-ACN were generated. However, they demonstrated different behaviors due to their different steric hindrance, producing Pd1 and Pd2 intermediates, respectively. The palladium catalysts were utilized in ethylene polymerization and copolymerization. Specifically, Pd2-ACN with its larger steric hindrance exhibited higher activity, affording polyethylene with high molecular weight. Enhanced catalytic performance was also observed in ethylene copolymerization with acrylate-type monomers, demonstrating good polar group tolerance. To further understand this system, DFT calculations and mechanistic studies of the coordination–insertion process were conducted, indicating the formation of the Pd–H catalytically active species during the polymerization process. The pre-inserted α-diimine catalysts in this work demonstrated a unique form in olefin polymerization and provided some new information for catalyst design.
Detail
Fabrication of poly(4-vinylpyridine)-b-polystyrene-b-poly(4-vinylpyridine) triblock copolymer particles via three-dimensional soft confined self-assembly†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01183F
Using cetyltrimethylammonium bromide (CTAB) as a single surfactant, a series of symmetrical poly(4-vinylpyridine)-b-polystyrene-b-poly(4-vinylpyridine) (VmS24.2kVm) triblock copolymers with various molecular weights m of P4VP blocks (m = 3.0k, 6.3k, 7.9k, 13.4k) were employed to fabricate onion-like particles, spherical particles with an inner curved cylinder, convex lens (CL)-like particles with hexagonal P4VP cylinder and tulip-like particles with alternately stacked PS and P4VP lamella via three-dimensional soft confined self-assembly (3D-SCSA). Both the external shape and internal morphology of VmS24.2kVm particles were closely related to the volume fraction of the P4VP block and the concentration of CTAB. Upon increasing the volume fraction of the P4VP block, the internal phase separation structure of VmS24.2kVm particles changed from a cylinder to a lamella. Interestingly, as the concentration of CTAB increased, VmS24.2kVm particles changed from spherical (or onion-like) particles with a P4VP outmost layer to CL-like or tulip-like particles with a neutral interface, of which PS and P4VP blocks had an analogical preference to the oil/water interface, and finally into spherical particles with a PS outmost layer. The location of P4VP domains in VmS24.2kVm particles was clearly identified by selectively loading Au nanoparticles. It was the first time to observe VSV triblock copolymer particles with a neutral interface via 3D-SCSA using a single surfactant CTAB although it exhibits a preferred affinity and selective interaction with the PS block.
Detail
Synthesis of geometry-controlled platinum-containing polymers bearing optically active bidentate phosphine ligands†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01074K
Synthesis of platinum (Pt)-containing polymers with a controlled geometry at the Pt center has attracted attention from the viewpoints of organometallic chemistry and polymer synthetic chemistry. The present paper describes the synthesis of Pt-diyne polymers by two methods: (i) dehydrochlorination coupling polymerization of cis-PtCl2{P(Ph)2–1,4-C6H4–CONHC*H[CH(CH3)2]CO2CH2–}2 with 1,4-diethynylbenzene and (ii) Sonogashira–Hagihara coupling polymerization of cis-Pt(CC–1,4-C6H4–CCH)2{P(Ph)2–1,4-C6H4–CONHC*H[CH(CH3)2]CO2CH2–}2 with 1,3- and 1,4-diiodobenzenes. Method (ii) was able to control the geometry of the Pt center, while method (i) could not. The polymers showed circular dichroism (CD) signals originating from the chirally fixed ligand moieties in a manner similar to the corresponding monomers, indicating that the polymers maintained the cyclic structure intact. The cyclic structure was stabilized by intramolecular hydrogen-bonding and π–π interactions, which were confirmed by single crystal X-ray analysis and density functional theory (DFT) calculations.
Detail
Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00970J
As 5G communication develops rapidly, the traditional interlayer insulating dielectric material polyimide (PI) can no longer meet the requirements of large-scale integrated circuits, high-velocity, high-frequency communication, and other microelectronic applications, and urgently needs modification. In this paper, we superimpose the modification effects of bulk triphenyl pyridine structure and ester group structure and combine the bulk and low polarizability groups to successfully prepare a new type of PI with a low dielectric constant (Dk) and low dielectric loss (Df) at high frequency. The research focuses on the structure–property correlation of PIs, especially the effect of fluorine content on the dielectric properties. Firstly, three bulk diamine monomers (BPAB, PBAB3F, PBAB6F) containing a triphenyl pyridine structure were designed and synthesized, which were then polymerized with the 2,2-propenylidene-4,1-phenylene-1,3-dihydro-1,3-dioxo-5-isobenzofuran carboxylic acid ester (BTPDA) to obtain three new PIs with different fluorine contents (PI-EH, PI-ECF3, PI-E2CF3, respectively). Testing results show that the dielectric properties and moisture absorption of the PIs are improved with increased fluorine content. The new PIs showed excellent properties, such as low dielectric constants (Dk = 2.84–2.74 @ 10 GHz and Df = 0.00373–0.00338 @ 10 GHz), low water absorption (0.94–0.73%), and high hydrophobicity (contact angle = 77–97°), with PI-E2CF3 having the best overall performance. The present study was carried out to provide a reference for preparing high-frequency, low dielectric constant, and low-loss interlayer dielectric materials.
Detail
Regulating the polyethylene microstructure by increasing steric crowding in naphthoxy imine-ligated Ni(ii) complexes†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01010D
Ligands play a prominent role in ethylene polymerization. However, it is a highly challenging task to regulate branching through ligand modifications. Here we report the synthesis of systematically sterically tailored naphthoxy imine-ligated nickel complexes (Ni1, Ni2, and Ni3), their performance in ethylene polymerization, and how the ligand steric controls branching in the resultant PE. Ni1–Ni3 were prepared in one step with an excellent yield (73–93%). The identity of these complexes was unambiguously ascertained using 1H, 13C, 2D NMR spectroscopy, mass analysis, and single-crystal X-ray diffraction. The molecular structure revealed a cis arrangement of alkyl/aryl and donor groups (C–Ni–D), which is necessary for initiating ethylene polymerization. Buried volume contours suggested Ni3 to be sterically the most bulky among the three. When exposed to ethylene, the three nickel complexes Ni1, Ni2, and Ni3 produced polyethylene with excellent activity. As predicted by buried volume calculations, dibenzhydryl-substituted Ni3 outperformed sterically less crowded Ni1 and Ni2. Careful analysis of the resultant PE disclosed that sterically less encumbered Ni1 and Ni2 produce PE with high branching (43–54 branches/1000-C atoms) density. However, the bulkiest Ni3 revealed much lower branching (28 branches/1000-C atoms) and a high TOF of 35 400 mol of PE per mol of Ni per h, along with a high molecular weight of PE (61 000 Da). The steric bulk in Ni3, most likely, reduces chain-walking and thus lowers branching in the resultant PE. As compared to the literature-reported analogous Pd1 catalyst, the Ni3 catalyst discloses high TOF, high molecular weight, and less branched, linear polyethylene.
Detail
Dual stimuli triggerable degradation of graft copolymers†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01105D
Here we report one-pot stimuli-responsive tandem degradation of a graft copolymer with alternating backbone functionalities. A well-defined polymeric species is formed by selectively cleaving one of the structural repeat units in the main chain, and can be further ‘cut’ into half by cleaving the second structural unit. The high selectivity of these two orthogonal steps ensures that the order of the stimuli employed does not affect the outcome.
Detail
Adjustable comb/bottlebrush fast UV-curable epoxy-based form-stable phase change materials with high encapsulation rates and ultralow enthalpy loss†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY00851G
High encapsulation rates resulting from excellent compatibility between encapsulated solid–liquid phase change materials (SLPCMs) and cross-linking networks usually lead to high enthalpy loss for polymeric form-stable phase change materials (FSPCMs). Besides, the traditional thermal curing process for preparing polymeric FSPCMs requires a long time and causes much energy consumption. Therefore, the integration of a high encapsulation rate, low enthalpy loss, and an efficient photocuring strategy for designing polymeric FSPCMs is still a challenge. In this work, a series of fast ultraviolet (UV) curable and adjustable comb/bottlebrush epoxy/paraffin FSPCMs with high encapsulation rates and low enthalpy loss were designed and highly efficiently prepared through the chain extension reaction of epoxy resin and octadecylamine (ODA) followed by a photoinitiated thiol–ene click curing reaction. By adjusting the physical entanglement of the molecular chains, compatibility between the 3D cross-linking network and paraffin, and chemical cross-linking density, a high encapsulation rate of paraffin (60 wt%) and ultralow enthalpy loss (0.7%) can be achieved in only 13 min of the photocuring process, and the enthalpy value of the FSPCMs can reach 150.1 J g−1. The effects of the molecular weight, grafting density, and cross-linking density on the phase change properties were systematically discussed. Subsequently, through the introduction of Diels–Alder (D–A) bonds, the recycling and self-healing ability of the epoxy/paraffin FSPCMs was further achieved. This paper not only provides a strategy for preparing polymeric FSPCMs by the fast photocuring process but also can provide theoretical guidance for the optimization of the preparation of self-healing polymeric FSPCMs with high encapsulation rates and ultralow enthalpy loss.
Detail
β-Amino amide based covalent adaptable networks with high dimensional stability†
Polymer Chemistry ( IF 5.364 ) Pub Date : , DOI: 10.1039/D3PY01175E
Herein, we report a scalable synthesis of catalyst-free, covalent adaptable networks (CANs) based on β-amino amides as dynamic linkages. Rheological analysis of their dynamic behaviour shows a remarkably high activation energy of around 300 kJ mol−1. Hence, the obtained elastomers can be (re-)processed at elevated temperatures while possessing high creep resistance in a wide temperature window. Finally, in comparison with the much-studied β-amino ester-based networks, this new generation of CANs incorporating amino amide motifs possess superior hydrolytic resistance under both acidic and basic conditions.
Detail
10492
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.20 77 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/py
Submission Guidelines
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Communications Full papers Reviews Minireviews Comments and Replies Perspectives